molecular formula C10H14N4O5 B13890377 Histidine, I(2)-aspartyl- CAS No. 3790-53-2

Histidine, I(2)-aspartyl-

Cat. No.: B13890377
CAS No.: 3790-53-2
M. Wt: 270.24 g/mol
InChI Key: KABYBYFUSGXITA-UHFFFAOYSA-N
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Description

Histidine, I(2)-aspartyl- is a compound derived from the amino acid histidine Histidine is an essential amino acid known for its role in protein synthesis and enzyme function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Histidine, I(2)-aspartyl- typically involves the coupling of histidine with aspartic acid. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC) and protecting groups to ensure selective reactions.

Industrial Production Methods: In an industrial setting, the production of Histidine, I(2)-aspartyl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, including temperature, pH, and reagent concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Histidine, I(2)-aspartyl- can undergo various chemical reactions, including:

    Oxidation: Histidine residues can be oxidized to form histidine adducts.

    Reduction: Reduction reactions can modify the imidazole ring of histidine.

    Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or singlet oxygen can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as alkyl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of histidine-derived radicals, while substitution reactions can yield various histidine derivatives.

Scientific Research Applications

Histidine, I(2)-aspartyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and disease mechanisms.

    Industry: Histidine, I(2)-aspartyl- is used in the development of peptide-based drugs and as a component in biochemical assays.

Mechanism of Action

The mechanism by which Histidine, I(2)-aspartyl- exerts its effects involves its interaction with various molecular targets. The imidazole ring of histidine can coordinate with metal ions, participate in hydrogen bonding, and act as a nucleophile in enzymatic reactions. These interactions are crucial for its role in enzyme catalysis and protein function.

Comparison with Similar Compounds

Histidine, I(2)-aspartyl- can be compared with other histidine derivatives and similar compounds:

    Histidine: The parent amino acid, known for its role in protein synthesis.

    Carnosine: A dipeptide containing histidine, known for its antioxidant properties.

    Histidine Triad Nucleotide-Binding Protein: A protein that contains histidine residues and is involved in nucleotide binding.

The uniqueness of Histidine, I(2)-aspartyl- lies in its specific structure and the potential for targeted applications in various fields of research.

Properties

IUPAC Name

2-amino-4-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYBYFUSGXITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318945
Record name Histidine, β-aspartyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3790-53-2
Record name Histidine, β-aspartyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3790-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine, β-aspartyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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